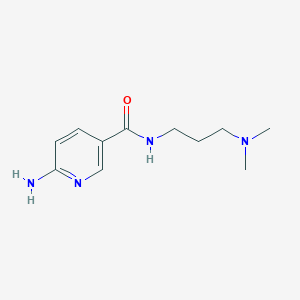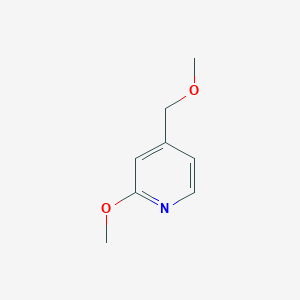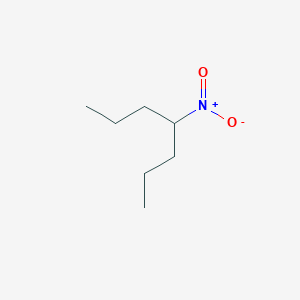![molecular formula C16H12O2S B14019865 1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is a chemical compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of two ethanone groups attached to the 2 and 6 positions of the dibenzothiophene core. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and are known for their stability and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound without the ethanone groups.
Dibenzothiophene sulfone: An oxidized derivative with sulfone groups.
Dibenzothiophene sulfoxide: An intermediate oxidation product with sulfoxide groups.
Uniqueness
1,1’-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone is unique due to the presence of the ethanone groups, which impart distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C16H12O2S |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-(6-acetyldibenzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H12O2S/c1-9(17)11-6-7-15-14(8-11)13-5-3-4-12(10(2)18)16(13)19-15/h3-8H,1-2H3 |
InChI-Schlüssel |
UFVHWBATVYDOLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C2C=CC=C3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)


